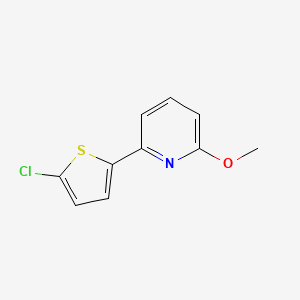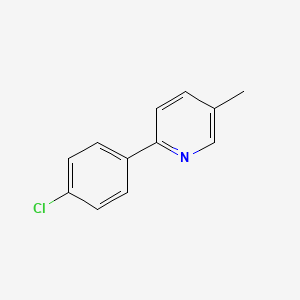
2-(4-Isopropoxybenzoyl)-3-methylpyridine
Descripción general
Descripción
2-(4-Isopropoxybenzoyl)-3-methylpyridine is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.31 g/mol. The compound is a pale yellow solid that has a molecular structure consisting of a pyridine ring, benzoyl group, and an isopropoxy group.
Molecular Structure Analysis
The molecular structure of 2-(4-Isopropoxybenzoyl)-3-methylpyridine consists of a pyridine ring, a benzoyl group, and an isopropoxy group. The InChI code for this compound is 1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 .Aplicaciones Científicas De Investigación
Hydrogen Bonded Supramolecular Association
- Research Application: The study of proton-transfer complexes involving 2-amino-4-methylpyridine with various aromatic carboxylic acids demonstrates the formation of organic salts through hydrogen bonding and other non-covalent interactions. This research provides insights into the structural characterization of similar compounds, including 2-(4-Isopropoxybenzoyl)-3-methylpyridine (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Optimization of Electrophoretic Separation
- Research Application: The separation of methylpyridines, including compounds similar to 2-(4-Isopropoxybenzoyl)-3-methylpyridine, using free solution capillary electrophoresis is another application. This technique helps in the purification and analysis of such compounds (Wren, 1991).
Synthesis and Structural Study of Schiff Base Substitutions
- Research Application: The condensation reactions involving 2-amino-4-methylpyridine demonstrate the potential for creating laterally functionalized crown ethers. Such synthetic approaches can be extrapolated to synthesize derivatives of 2-(4-Isopropoxybenzoyl)-3-methylpyridine (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Analysis of Molecular Structure and Antioxidant Activities
- Research Application: The analysis of the structure and antioxidant properties of phthalide derivatives similar to 2-(4-Isopropoxybenzoyl)-3-methylpyridine demonstrates its potential in biomedical applications. These studies include X-ray diffraction, IR spectroscopy, and quantum chemical computation (Yılmaz et al., 2020).
Exploration of Catalytic Reactions
- Research Application: The role of methylpyridines in catalytic reactions, such as hydrodesulfurization and hydrodenitrogenation, indicates the importance of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in the field of catalysis (Egorova & Prins, 2006).
Investigation of Crystal Structures
- Research Application: The study of the crystal structures of organic acid-base salts involving 2-amino-6-methylpyridine provides a basis for understanding the crystalline properties of 2-(4-Isopropoxybenzoyl)-3-methylpyridine. Such studies help in deducing the molecular arrangement and interactions within the crystal (Thanigaimani et al., 2015).
Spin-Crossover Iron(II) Complexes
- Research Application: The formation of spin-crossover complexes using ligands similar to 2-(4-Isopropoxybenzoyl)-3-methylpyridine in coordination with iron(II) demonstrates the compound's potential in the development of materials with changeable magnetic properties (Nishi et al., 2010).
Propiedades
IUPAC Name |
(3-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-14-8-6-13(7-9-14)16(18)15-12(3)5-4-10-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGCSNBQVWOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



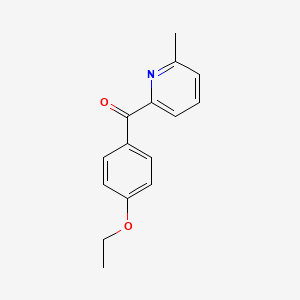

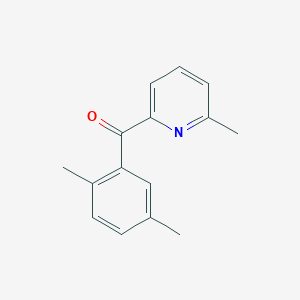

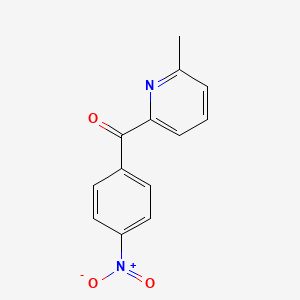
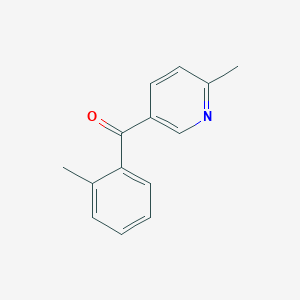

![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)




